Cyclohexylamine carbonate

Vue d'ensemble

Description

Cyclohexylamine carbonate (CHC) is an unpleasant smelling volatile material used as a vapor phase neutralizing agent . It was placed in sachets and interleaving tissues . Although it effectively provides a buffer to volatile acids, CHC leaves no alkaline reserve . CHC may also act as a corrosion inhibitor .

Synthesis Analysis

Cyclohexylamine derivatives can be synthesized via [4 + 2] cycloadditions . This method enables facile access to highly functionalized cyclohexylamine derivatives that were otherwise inaccessible, in moderate to good yields with excellent diastereoselectivities . Another synthesis method involves the use of ethylene carbonate and appropriate α,ω-diamines .

Molecular Structure Analysis

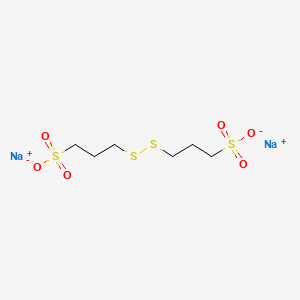

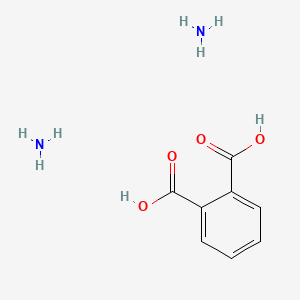

The molecular formula of Cyclohexylamine carbonate is C7H15NO3 . Its average mass is 161.199 Da and its monoisotopic mass is 161.105194 Da .

Chemical Reactions Analysis

The oxidation of cyclohexylamine with molecular oxygen over a heterogeneous catalyst is an attractive one-step route to prepare a commercially important cyclohexanone oxime . The reaction conditions on the conversion of cyclohexylamine during its oxidation by molecular oxygen and on the selectivity of cyclohexanone and cyclohexanone oxime formation was investigated over heterogeneous catalysts .

Physical And Chemical Properties Analysis

Cyclohexylamine carbonate has a vapor pressure of 0.397 at 25°C . It is a volatile material used as a vapor phase neutralizing agent .

Applications De Recherche Scientifique

1. Chromosomal Effects

Cyclohexylamine has been studied for its potential cytogenetic effects. Research on rats revealed a direct relationship between the concentration of cyclohexylamine and the percentage of spermatogonial and bone marrow cells showing chromosomal breaks, predominantly single chromatid breaks (Legator, Palmer, Green, & Petersen, 1969).

2. Environmental Contamination Analysis

Cyclohexylamine, identified as a common indoor air contaminant, was found to rapidly adsorb to aluminosilicate soil samples. Static secondary ion mass spectrometry studies showed cyclohexylamine's strong adsorption to such surfaces, indicating its presence as an endogenous surface contaminant in environments where it is used as a corrosion inhibitor (Groenewold, Ingrain, Gianotto, Appelhans, & Delmore, 1996).

3. Application in Corrosion Inhibition

Cyclohexylamine carbonate has been highlighted as an effective volatile corrosion inhibitor. Studies demonstrated its ability to arrest corrosion in supersaturated humid atmospheres and protect non-ferrous metals, with minimal toxicity and strong resistance to water and salt effects (Rhodes, 1957).

4. Potential in Biocatalysis

A study on Acinetobacter sp. YT-02, which can degrade cyclohexylamine, focused on the cloned cyclohexylamine oxidase gene. This enzyme, expressed in Escherichia coli, was identified as a potential biocatalyst for controlling cyclohexylamine pollution and deracemization of chiral amines (Zhou, Han, Fang, Chen, Ning, Gan, & Yan, 2018).

5. Analytical Chemistry Applications

Cyclohexylamine was utilized in a method for detecting cyclamate sweeteners in various foodstuffs. The method involved peroxide oxidation of cyclamate to cyclohexylamine, indicating its utility in analytical chemistry for food quality control (Scotter, Castle, Roberts, Macarthur, Brereton, Hasnip, & Katz, 2009).

6. Heavy Metals Extraction

Cyclohexylamine-based homogeneous liquid-liquid microextraction was developed for the extraction and preconcentration of heavy metal cations in aqueous samples. This method, using cyclohexylamine as both complexing agent and extraction solvent, highlighted its utility in environmental monitoring (Sorouraddin, Farajzadeh, & Okhravi, 2017).

Safety And Hazards

Cyclohexylamine carbonate is a suspected carcinogen . It may cause liver and kidney damage . It is highly irritating to skin . It is harmful if swallowed and toxic in contact with skin . It causes severe skin burns and eye damage . It is suspected of damaging fertility . It causes damage to organs through prolonged or repeated exposure .

Orientations Futures

Cyclohexylamine and its derivatives are prevalent units in plenty of natural products, pharmaceuticals, agrochemicals, and biological molecules . Therefore, it is necessary to establish efficient and elegant methods to access cyclohexylamine derivatives . The selective oxidation of cyclohexylamine by molecular oxygen is one of the alternative routes for the preparation of cyclohexanone oxime .

Propriétés

IUPAC Name |

carbonic acid;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.CH2O3/c7-6-4-2-1-3-5-6;2-1(3)4/h6H,1-5,7H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTLQZNKUEFUUIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073139 | |

| Record name | Cyclohexylamine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexylamine carbonate | |

CAS RN |

20227-92-3 | |

| Record name | Carbonic acid, compd. with cyclohexanamine (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20227-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonic acid, compd. with cyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020227923 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylamine carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylammonium carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[c]cinnoline N-oxide](/img/structure/B1583335.png)